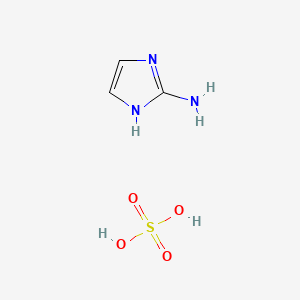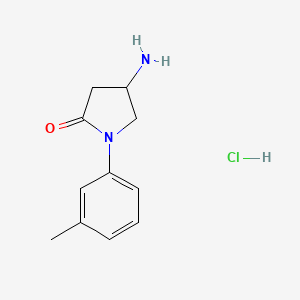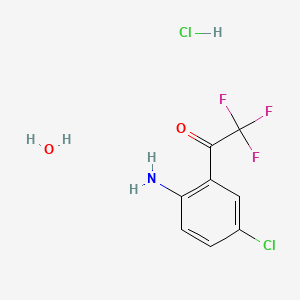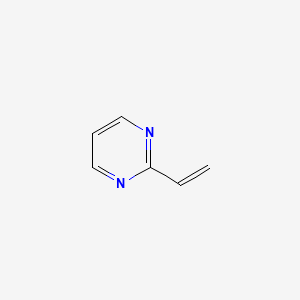
2-Vinylpyrimidine
概要
説明
2-Vinylpyrimidine is a derivative of pyrimidine with a vinyl group . It is a water-soluble pyridine derivative that can be used in the synthesis of poly (2-vinylpyridine) (P2VP) by anionic polymerization .
Synthesis Analysis
2-Vinylpyrimidine can be industrially prepared by treatment of 2-methylpyridine with an aqueous solution of formaldehyde in a temperature range of 150-200°C . In a study, a 4-amino-6-oxo-2-vinylpyrimidine (AOVP) derivative was designed with an acyclic spacer to react selectively with guanine .Molecular Structure Analysis
The molecular formula of 2-Vinylpyrimidine is C6H6N2 . The InChI is InChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2 and the canonical SMILES is C=CC1=NC=CC=N1 .Chemical Reactions Analysis
The AOVP CFO exhibited selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . These crosslinking reactions with guanine were accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .Physical And Chemical Properties Analysis
The molecular weight of 2-Vinylpyrimidine is 106.13 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .科学的研究の応用
Crosslinking Reactions with Guanine Derivatives
2-Vinylpyrimidine has been used in the study of crosslinking reactions with guanine derivatives . This involves the design of a 4-amino-6-oxo-2-vinylpyrimidine (AOVP) derivative with an acyclic spacer to react selectively with guanine . The AOVP crosslink-forming oligonucleotides (CFOs) exhibited selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . These crosslinking reactions with guanine were accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .
DNA Interstrand Crosslinks (ICLs)
2-Vinylpyrimidine is used in the formation of DNA interstrand crosslinks (ICLs), which are the primary mechanism for the cytotoxic activity of many clinical anticancer drugs . Numerous strategies for forming ICLs have been developed, one of which involves using CFOs .
Structural Analysis of Adducts
The structural analysis of each guanine and 8-oxoguanine adduct in the duplex DNA was investigated by high-resolution NMR . This study demonstrated the first direct determination of the adduct structure in duplex DNA without enzyme digestion .
Bimodal Molecular Switches and Multilevel Systems
2-Vinylpyrimidine has been used in the development of a class of multi-modal systems based on the association of a triphenyl-amine core with vinylpyrimidine units . These systems exhibit nice acido and electrochromic properties . The most performant ones can present up to three different forms allowing to modulate their absorption and luminescence properties over three discrete levels .
Anti-Inflammatory Activities
Pyrimidines, including 2-Vinylpyrimidine, have been studied for their anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
作用機序
Target of Action
The primary target of 2-Vinylpyrimidine is guanine derivatives in DNA and RNA . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, and it plays a crucial role in the formation of stable DNA and RNA structures.
Mode of Action
2-Vinylpyrimidine interacts with its targets through a process known as crosslinking . In this process, a 4-amino-6-oxo-2-vinylpyrimidine (AOVP) derivative is designed to react selectively with guanine . The AOVP exhibits selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . These crosslinking reactions with guanine are accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .
Biochemical Pathways
The action of 2-Vinylpyrimidine affects the DNA repair, gene regulation, and nanotechnology pathways . DNA interstrand crosslinks (ICLs) are the primary mechanism for the cytotoxic activity of many clinical anticancer drugs . The crosslinking reactions of 2-Vinylpyrimidine with guanine derivatives contribute to the formation of these ICLs .
Pharmacokinetics
The stability of the compound and its ability to form covalent links with dna suggest that it may have unique adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of 2-Vinylpyrimidine’s action is the formation of DNA interstrand crosslinks (ICLs) . These ICLs are a primary mechanism for the cytotoxic activity of many clinical anticancer drugs . The crosslinking reactions of 2-Vinylpyrimidine with guanine derivatives contribute to the formation of these ICLs .
Action Environment
The action of 2-Vinylpyrimidine is influenced by environmental factors such as the presence of certain metal ions. For instance, the crosslinking reactions with guanine are accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .
Safety and Hazards
将来の方向性
Vinylheteroarene linkers, such as 2-Vinylpyrimidine, can chemoselectively modify cysteine residues in proteins and antibodies . These linkers give stable bioconjugates, and were used to synthesize efficacious antibody-drug conjugates . This suggests potential future applications in the generation of biotherapeutics or studies in chemical biology .
特性
IUPAC Name |
2-ethenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHWTWWXCXEGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435851 | |
| Record name | 2-Vinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylpyrimidine | |
CAS RN |
66281-01-4, 51394-43-5 | |
| Record name | 2-Vinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




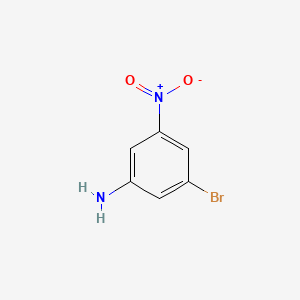

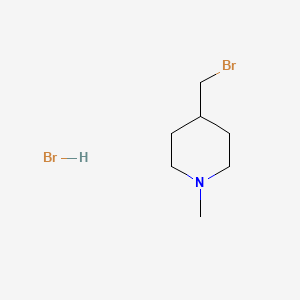
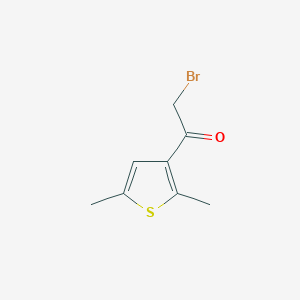
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)
![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B3021721.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)
